

In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-fluoropyridine-2-carboxylic acid

Cat. No.: B1287185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-3-fluoropyridine-2-carboxylic acid**, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, significant applications, and relevant experimental protocols, and visualizes its role in biochemical pathways and synthetic workflows.

Physicochemical Properties

5-Bromo-3-fluoropyridine-2-carboxylic acid, also known as 5-bromo-3-fluoropicolinic acid, is a halogenated heterocyclic compound. Its key quantitative data are summarized below.

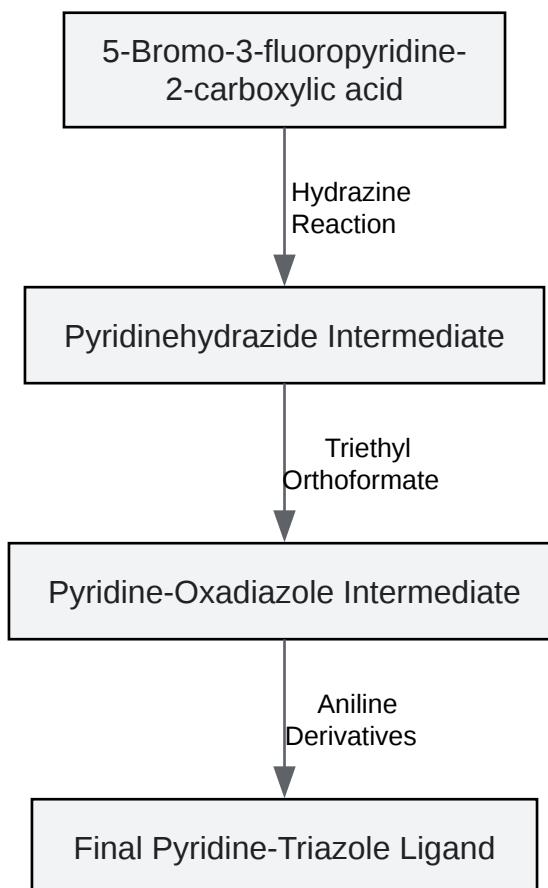
Property	Value	Citations
Molecular Weight	220.00 g/mol	[1]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[1]
CAS Number	669066-91-5	[1] [2]
Melting Point	175-180 °C	
Synonyms	5-Bromo-3-fluoropicolinic acid	[1] [2]
Physical Form	Solid	

Key Applications in Research and Development

5-Bromo-3-fluoropyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of various high-value molecules for the pharmaceutical and materials science sectors.

- Drug Development: This compound is a vital precursor for the synthesis of allosteric modulators of the adenosine A_{2A} receptor.[2] These receptors are a significant target in the development of treatments for insomnia and are being explored for cancer immunotherapy. [2][3] The antagonism of the A_{2A} receptor on immune cells can prevent immunosuppression, thereby promoting tumor rejection.[3]
- Materials Science: It is utilized in the preparation of pyridine-triazole derivatives.[2] These derivatives can coordinate with metals like rhenium (Re) to form organometallic complexes that exhibit significant photoluminescence, with quantum yields reaching up to 55%. [2] Such materials are of interest for applications in lighting, displays, and sensing technologies.

Experimental Protocols


Detailed methodologies for key syntheses involving **5-Bromo-3-fluoropyridine-2-carboxylic acid** are outlined below. These protocols are derived from established literature and provide a foundation for laboratory application.

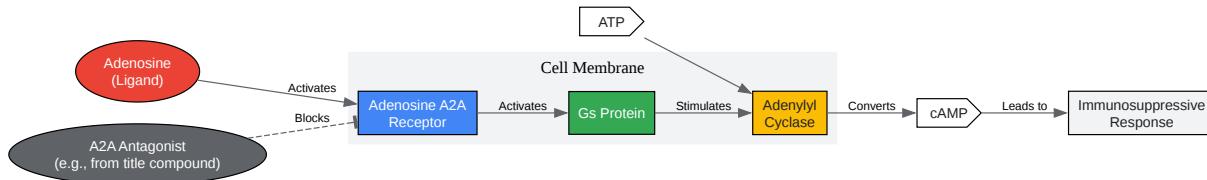
Synthesis of Pyridine-Triazole Derivatives

This protocol describes a multi-step synthesis to yield pyridine-triazole ligands from **5-Bromo-3-fluoropyridine-2-carboxylic acid**, which can then be used to form photoluminescent organometallic complexes.

- Pyridinehydrazide Formation: The initial step involves the conversion of **5-Bromo-3-fluoropyridine-2-carboxylic acid** to its corresponding hydrazide. (Note: The specific reagents for this initial conversion from the carboxylic acid are not detailed in the provided search result, but this is a standard transformation in organic chemistry).
- Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is then reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[2]

- Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is subsequently reacted with aniline derivatives to yield the final pyridine-triazole ligands.[2]

[Click to download full resolution via product page](#)


Synthesis workflow for Pyridine-Triazole Ligands.

Signaling Pathway Involvement

5-Bromo-3-fluoropyridine-2-carboxylic acid is instrumental in synthesizing antagonists for the Adenosine A_{2A} receptor, a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes.

The A_{2A} receptor is primarily coupled to the G_s protein.[4] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][4] Increased intracellular cAMP levels trigger a cascade of downstream cellular events, which in immune cells, such as T cells, leads to immunosuppression.[3] By blocking this activation, A_{2A} receptor antagonists,

synthesized using the title compound, can prevent this immunosuppressive effect, restoring the immune response. This mechanism is a promising strategy in cancer immunotherapy.[3]

[Click to download full resolution via product page](#)

Adenosine A2A Receptor Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287185#5-bromo-3-fluoropyridine-2-carboxylic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com